Product packaging for (S)-2-trans-abscisate(Cat. No.:)

(S)-2-trans-abscisate

Cat. No.: B1238454
M. Wt: 263.31 g/mol
InChI Key: JLIDBLDQVAYHNE-IBPUIESWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-trans-abscisate is a specific stereoisomer of abscisic acid (ABA), a pivotal plant hormone widely recognized as a key regulator of plant responses to environmental stress. This compound is critical for research focused on understanding the molecular mechanisms behind abiotic stress tolerance, including drought, salinity, and cold . In plant physiology, ABA mediates rapid adaptive responses such as stomatal closure to reduce water loss through transpiration, and governs slower processes including the induction of dormancy and the inhibition of seed germination . The biological activity of ABA is primarily mediated through a core signaling pathway. The hormone is perceived by a family of intracellular receptors known as PYR/PYL/RCARs . Upon binding this compound, these receptors undergo a conformational change that enables them to inhibit a class of negative regulators, the protein phosphatase 2Cs (PP2Cs) . This inhibition releases sucrose non-fermenting-1 (SNF1)-related protein kinase 2s (SnRK2s), which then activate downstream targets, including transcription factors, leading to the expression of stress-responsive genes . Researchers utilize this compound as a vital tool to dissect this complex signaling network. Its applications extend to studies on seed development, the regulation of stomatal aperture, and the hormonal crosstalk that integrates various developmental and stress signals . The compound is offered for research applications only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19O4- B1238454 (S)-2-trans-abscisate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19O4-

Molecular Weight

263.31 g/mol

IUPAC Name

(2E,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate

InChI

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/p-1/b6-5+,10-7+/t15-/m1/s1

InChI Key

JLIDBLDQVAYHNE-IBPUIESWSA-M

SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)[O-])C)O)(C)C

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/C(=C/C(=O)[O-])/C)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)[O-])C)O)(C)C

Origin of Product

United States

Biosynthesis and Interconversion Pathways of S 2 Trans Abscisate

Overview of the Abscisic Acid Biosynthetic Pathway in Plants

In higher plants, abscisic acid is a sesquiterpenoid (C15) plant hormone synthesized not through a direct pathway from a C15 precursor like farnesyl diphosphate, but via an indirect pathway. wiley.comoup.comannualreviews.org This process begins with C40 carotenoids, which are cleaved to produce the C15 skeleton of ABA. wiley.comoup.comwikipedia.org The entire biosynthetic process is initiated in the plastids, with the final steps occurring in the cytosol. wiley.comfrontiersin.orgwiley.comresearchgate.net The naturally occurring, biologically active form is (S)-(+)-ABA, which possesses a 2-cis, 4-trans configuration in its side chain. nih.gov

Carotenoid Precursors and Upstream Enzymes (e.g., Zeaxanthin (B1683548) Epoxidase, NCED)

The ABA biosynthetic pathway utilizes precursors from the carotenoid pathway. mdpi.com Zeaxanthin is considered the first committed precursor for ABA synthesis. wikipedia.orgfoodb.ca A key enzyme in this early stage is Zeaxanthin Epoxidase (ZEP) , which catalyzes the conversion of zeaxanthin into all-trans-violaxanthin. frontiersin.orguniprot.orgoup.comnih.gov This reaction is a critical step for both ABA biosynthesis and the photoprotective xanthophyll cycle. uniprot.orgoup.com In Arabidopsis, the ABA1 gene encodes ZEP, and mutations in this gene lead to ABA deficiency. uniprot.orgfrontiersin.orgresearchgate.net

Following a series of isomerization steps, all-trans-violaxanthin is converted to 9'-cis-neoxanthin or 9-cis-violaxanthin (B1234195). frontiersin.orgnih.govmdpi.com These 9-cis-epoxycarotenoids are the direct substrates for the rate-limiting step in ABA biosynthesis. wiley.comnih.gov This crucial cleavage reaction is catalyzed by the 9-cis-epoxycarotenoid dioxygenase (NCED) family of enzymes. oup.commdpi.commdpi.com NCED cleaves the C40 carotenoid to produce the C15 precursor, xanthoxin (B146791), and a C25 by-product. oup.com The expression and activity of NCED are highly regulated, often increasing in response to abiotic stresses like drought, which triggers a surge in ABA production. pnas.orgfrontiersin.orgchinacrops.org

Table 1: Key Upstream Enzymes in ABA Biosynthesis

Enzyme Name Gene (Example) Substrate(s) Product(s) Cellular Location Regulatory Role
Zeaxanthin Epoxidase (ZEP) ABA1 (Arabidopsis) Zeaxanthin Antheraxanthin, Violaxanthin (B192666) Plastid (Envelope/Thylakoid) Catalyzes early steps in the pathway. frontiersin.orguniprot.orgoup.com
9-cis-epoxycarotenoid dioxygenase (NCED) NCED family 9'-cis-neoxanthin, 9'-cis-violaxanthin Xanthoxin Plastid Catalyzes the rate-limiting cleavage step. oup.commdpi.compnas.org

Xanthoxin to Abscisic Aldehyde Conversion

After its synthesis in the plastid, xanthoxin is transported to the cytosol for the subsequent conversion steps. oup.comwiley.com The conversion of xanthoxin to abscisic aldehyde is catalyzed by a short-chain dehydrogenase/reductase (SDR) enzyme. wikipedia.orgnih.gov In Arabidopsis, this enzyme is encoded by the ABA2 gene. nih.govresearchgate.net The ABA2 enzyme utilizes NAD+ as a cofactor to oxidize xanthoxin, which leads to the formation of abscisic aldehyde. oup.comwikipedia.orgnih.gov

Abscisic Aldehyde Oxidation to Abscisic Acid

The final step in the biosynthesis of ABA is the oxidation of abscisic aldehyde. oup.comnih.gov This reaction is catalyzed by an abscisic aldehyde oxidase (AAO) , which is a molybdenum cofactor (Moco)-dependent enzyme. nih.govpnas.orgsmolecule.com In Arabidopsis, several AAO isoforms exist, but the AAO3 isoform is primarily responsible for this conversion in leaves and is crucial for stress-induced ABA accumulation. pnas.orgnih.govnih.gov The product of this oxidation is the biologically active (S)-cis-abscisic acid. pnas.org

Formation of (S)-2-trans-Abscisate within ABA Biosynthesis

While the primary biosynthetic pathway is geared towards producing (S)-cis-ABA, the 2-trans isomer, this compound, also appears in plant tissues. The 2-trans isomer is generally considered biologically inactive, and enzymatic mechanisms for its isomerization to the active cis form in the later stages of the pathway have not been identified. annualreviews.organnualreviews.org Its presence is often linked to catabolism or the result of specific metabolic blocks.

Enzymatic Isomerization Mechanisms of Abscisic Acid

The double bond at the C-2 position is believed to be isomerized from trans to the cis configuration early in the biosynthetic pathway, before the final product is formed. annualreviews.org There is no strong evidence for an enzyme that converts the final product, (S)-cis-ABA, back to (S)-2-trans-ABA. However, (S)-2-trans-ABA is a known substrate for certain enzymes, such as abscisate beta-glucosyltransferase, which can conjugate it to glucose more efficiently than it does the natural cis isomer. annualreviews.orggenome.jp This suggests that while it may not be an intermediate in the main biosynthetic pathway, it is recognized and processed by the plant's metabolic machinery.

Accumulation of 2-trans-ABA Alcohol in Biosynthetic Mutants

Significant insights into the formation of 2-trans-ABA-related compounds come from the study of ABA-deficient mutants. The wilty tomato mutants flacca (flc) and sitiens (sit) are characterized by a genetic block in the final step of ABA biosynthesis—the oxidation of abscisic aldehyde to abscisic acid. oup.comannualreviews.orgresearchgate.net

Due to the deficiency in abscisic aldehyde oxidase activity, abscisic aldehyde cannot be efficiently converted to ABA. nih.govpnas.org Instead, it is shunted into an alternative pathway where it is reduced and isomerized, leading to the accumulation of a compound identified as 2-trans-ABA alcohol . oup.comresearchgate.netresearchgate.netnih.gov The levels of this alcohol are significantly higher in these mutants compared to wild-type plants, especially under water stress. annualreviews.orgresearchgate.net

These mutants can still produce small amounts of ABA through a minor "shunt pathway" where the accumulated abscisic alcohol is subsequently oxidized to ABA, a reaction thought to be catalyzed by a P-450 monooxygenase. researchgate.netnih.govoup.com This shunt pathway also results in the accumulation of trans-ABA and its glucose ester in the flacca and sitiens mutants. nih.govoup.com

Table 2: ABA Biosynthesis in Wild-Type vs. Aldehyde Oxidase Mutants

Genotype Key Enzyme Activity Primary End Product Accumulated Compound(s)
Wild-Type Normal Abscisic Aldehyde Oxidase (S)-cis-Abscisic Acid Low levels of intermediates
***flacca* / sitiens (Tomato)** Deficient Abscisic Aldehyde Oxidase Minimal (S)-cis-Abscisic Acid 2-trans-ABA alcohol , trans-ABA, trans-ABA glucose ester

Genetic and Molecular Regulation of Isomer Biosynthesis and Interconversion

The biosynthesis and interconversion of abscisic acid (ABA) isomers, including the formation of this compound from its biologically active precursor, (S)-(+)-abscisic acid, are tightly controlled by a complex network of genetic and molecular mechanisms. This regulation ensures that appropriate levels of the active hormone are available to mediate crucial physiological processes such as seed dormancy, germination, and responses to environmental stress. The control of isomer balance is achieved through the transcriptional regulation of biosynthetic genes, the activity of specific enzymes, and the differential response of signaling components to various ABA isomers.

Transcription factors play a pivotal role in mediating the plant's response to different ABA isomers, highlighting the biological significance of regulating the isomer ratio. Studies on Arabidopsis thaliana have identified several key transcription factors, including ABSCISIC ACID INSENSITIVE 3 (ABI3), ABI4, and ABI5, which are central to ABA signaling. researchgate.netbioone.org Mutations in these genes can lead to altered sensitivity to different ABA isomers. For example, certain mutant alleles of abi3 display varied germination responses when exposed to (+)-S-ABA versus its enantiomer, (-)-R-ABA, suggesting that the ABI3 protein may be involved in perceiving or responding to signals generated by multiple ABA forms. researchgate.netnih.gov Similarly, abi5 mutants have been shown to be less sensitive to (+)-ABA compared to (-)-ABA. researchgate.net This differential sensitivity underscores the importance of a regulatory system that can distinguish between or respond differently to various isomers.

The interconversion of carotenoid precursors is also a critical regulatory point. Carotenoid isomerases, such as those encoded by the DWARF27 (D27) gene and CAROTENOID ISOMERASE (CRTISO), are essential for producing the necessary 9-cis-isomers of violaxanthin and neoxanthin, which are the direct substrates for the NCED enzyme. pnas.orgbohrium.commdpi.com The expression of these isomerase genes is itself subject to regulation by other hormones and environmental signals. For instance, in Arabidopsis, AtD27 expression can be induced by auxin and abscisic acid. nih.gov In rice, the MHZ5 gene, which encodes a carotenoid isomerase, is induced by ethylene (B1197577), linking ethylene signaling to the regulation of ABA precursor availability. oup.com

Furthermore, the catabolism of ABA isomers is another layer of regulation. The enzyme ABA glucosyltransferase, for instance, has been found to more efficiently conjugate (S)-2-trans-abscisic acid with glucose compared to the active (S)-(+)-ABA. annualreviews.orgnih.gov This preferential catabolism of the trans isomer provides a mechanism to remove the inactive form from the system, thereby maintaining the appropriate balance of active hormone. The gene encoding this enzyme is itself inducible by ABA and water stress, indicating a feedback mechanism to control ABA levels. nih.gov

The table below summarizes key genes involved in the regulation of ABA isomer biosynthesis and response.

Table 1: Key Genes in the Genetic and Molecular Regulation of ABA Isomer Biosynthesis and Response

Gene Encoded Protein Function Regulatory Observations
NCED 9-cis-epoxycarotenoid dioxygenase Catalyzes the rate-limiting step in ABA biosynthesis by cleaving 9-cis-violaxanthin and 9-cis-neoxanthin. pnas.org Transcription is strongly upregulated by drought and salt stress. wiley.com Subject to positive feedback regulation by ABA. wiley.com
ABI3 ABSCISIC ACID INSENSITIVE 3 A B3-domain transcription factor central to ABA signaling, particularly in seeds. bioone.org Mutant alleles show differential sensitivity to various ABA isomers, suggesting a role in isomer-specific signaling pathways. researchgate.netnih.gov
ABI4 ABSCISIC ACID INSENSITIVE 4 An AP2-domain transcription factor involved in ABA and sugar signaling. bioone.org Part of the core ABA signaling network that responds to the presence of active ABA isomers. bioone.org
ABI5 ABSCISIC ACID INSENSITIVE 5 A bZIP transcription factor that regulates gene expression in response to ABA, particularly during seed germination. bioone.org abi5 mutants exhibit reduced sensitivity to (+)-ABA compared to (-)-ABA. researchgate.net
D27 DWARF27 Isomerase A carotenoid isomerase that converts all-trans-β-carotene to 9-cis-β-carotene, a precursor for strigolactones and indirectly affecting the pool for ABA precursors. bohrium.comnih.gov Expression is induced by auxin and ABA. nih.gov
CRTISO Carotenoid Isomerase Isomerizes pro-lycopene to all-trans-lycopene, a key step in the biosynthesis of carotenoids that serve as ABA precursors. mdpi.com Mutations can block carotenoid biosynthesis and reduce ABA accumulation. mdpi.comoup.com

| AOG | ABA Glucosyltransferase | Catalyzes the conjugation of ABA to glucose, a key step in ABA catabolism. annualreviews.orgnih.gov | Shows higher activity with (S)-2-trans-abscisic acid than with (S)-(+)-abscisic acid, suggesting a role in clearing the inactive isomer. nih.gov Gene expression is induced by ABA and water stress. nih.gov |

Metabolism and Homeostasis of S 2 Trans Abscisate

Conjugation Pathways Involving (S)-2-trans-Abscisate

Conjugation is a primary mechanism for inactivating and storing phytohormones, including ABA and its isomers. This process typically involves the attachment of a glucose molecule to the hormone, forming a glucosyl ester.

UDP-glucosyltransferases (UGTs) are a large family of enzymes responsible for the glycosylation of a wide array of small molecules, including hormones. plos.org In the context of ABA metabolism, specific UGTs catalyze the transfer of a glucose moiety from UDP-glucose to ABA, forming an ABA-glucose ester (ABA-GE). mdpi.comwiley.com This process is a key step in regulating the pool of active ABA within the cell. nih.gov Research has shown that certain UGTs exhibit a notable affinity for this compound. For instance, an ABA-specific glucosyltransferase (AOG) identified from adzuki bean seedlings demonstrates a higher efficiency in conjugating 2-trans-ABA to glucose compared to the natural 2-cis-ABA. annualreviews.orgscispace.com This suggests that this compound is a readily recognized substrate for glycosylation, facilitating its conversion into an inactive, storage form.

The expression of genes encoding these UGTs can be influenced by environmental cues and the presence of ABA itself. nih.gov For example, the application of ABA or exposure to water stress and wounding can increase the mRNA levels of ABA-specific GTases. nih.gov This indicates a feedback mechanism where an increase in ABA levels promotes its own conversion to inactive conjugates, thereby contributing to hormonal homeostasis.

The product of the glycosylation of this compound is (S)-2-trans-abscisic acid D-glucopyranosyl ester. nih.gov This compound is a carboxylic ester formed by the condensation of the carboxylic acid group of (S)-2-trans-abscisic acid with the anomeric hydroxyl group of D-glucopyranose. nih.gov Feeding experiments using labeled (±)-[2-¹⁴C]trans-abscisic acid in tomato shoots have demonstrated that this isomer is converted to its glucose ester at a rate approximately ten times faster than that of the natural cis-ABA isomer. oup.com In these experiments, only trans-abscisyl-β-D-glucopyranoside was formed from the trans-isomer, with no evidence of isomerization to the cis form before conjugation. oup.com

Studies on the substrate specificity of various abscisic acid glucosyltransferases have revealed interesting patterns. An ABA-inducible GTase from adzuki bean (Vigna angularis) seedlings, when expressed as a recombinant protein, showed a clear preference for ABA. nih.gov Notably, this enzyme, designated AOG, converted 2-trans-(+)-ABA more effectively than (+)-S-ABA and (−)-R-ABA. nih.govebi.ac.uk The signal intensity of the product from 2-trans-ABA was approximately 12 times higher than that from (−)-R-ABA. nih.gov While it showed slight activity towards trans-cinnamic acid, it did not conjugate phaseic acid at all. nih.govebi.ac.uk This high specificity for the trans-isomer suggests a dedicated pathway for its inactivation.

In contrast, a glycosyltransferase from cotton, UGT73C14, while also active towards ABA, displayed a higher in vitro activity for the naturally occurring (+)-cis, trans-ABA isoform compared to the (+)-trans, trans-ABA isoform. plos.org This highlights the diversity of UGTs and their potentially distinct roles in regulating the levels of different ABA isomers.

EnzymeSource OrganismPreferred SubstrateRelative Activity
AOG Adzuki bean (Vigna angularis)2-trans-(+)-ABAHigh
UGT73C14 Cotton (Gossypium hirsutum)(+)-cis, trans-ABAModerate for (+)-trans, trans-ABA

Identification and Characterization of this compound Glucosyl Esters

Deconjugation and Release of Active Abscisic Acid from Conjugates

The conjugation of ABA to form ABA-GE is a reversible process. oup.com This allows plants to rapidly release active ABA from its stored, inactive form in response to changing environmental conditions. nih.gov The deconjugation is catalyzed by β-glucosidases, which hydrolyze the glucose ester bond. mdpi.comoup.com In Arabidopsis, AtBG1 and AtBG2 are two such enzymes that release free ABA from ABA-GE. mdpi.comwiley.com This process is crucial for a rapid response to stresses like dehydration and salt stress. medchemexpress.com While the focus is often on the release of the active cis-ABA, the reversible nature of conjugation implies that stored trans-ABA-GE could also potentially be hydrolyzed back to this compound, although the physiological significance of this reverse reaction for the trans-isomer is less clear.

Molecular Mechanisms and Signaling Associated with S 2 Trans Abscisate

Perception and Receptor Interactions of Abscisic Acid

The perception of ABA is the initial and critical step in its signaling cascade. This process is primarily handled by a family of soluble proteins that recognize and bind the hormone, initiating a conformational change that triggers downstream events.

The main components responsible for ABA perception are the PYR/PYL/RCAR (Pyrabactin Resistance 1/PYR1-Like/Regulatory Components of ABA Receptors) proteins. nih.govnih.gov This family, which includes 14 members in Arabidopsis thaliana, is considered the principal group of ABA receptors. nih.gov These small, soluble proteins are located in the cytoplasm and nucleus of plant cells. proteopedia.org

The identification of these receptors was a significant breakthrough in understanding ABA signaling. nih.gov They belong to the START (steroidogenic acute regulatory-related lipid transfer) protein superfamily, characterized by a specific three-dimensional structure that includes a deep hydrophobic ligand-binding pocket. nih.govproteopedia.orgebi.ac.uk In the absence of ABA, some of these receptors, like PYR1 and PYLs 1-3, exist as inactive homodimers. proteopedia.orgnih.gov The binding of ABA promotes the dissociation of these dimers into monomers, which are the active form for downstream interactions. proteopedia.orgnih.gov

The core signaling mechanism involves three main components: the PYR/PYL/RCAR receptors, Group A Type 2C Protein Phosphatases (PP2Cs) which act as negative regulators, and SNF1-related Protein Kinases 2 (SnRK2s), which are positive regulators. nih.govnih.gov

The binding of ABA to a PYR/PYL/RCAR receptor is a highly specific interaction governed by the protein's structure. The ABA molecule fits into a water-filled pocket within the receptor. proteopedia.org This binding event induces significant conformational changes in the receptor, a mechanism often described as the "gate-latch-lock" model. proteopedia.orgcsic.es

Upon ABA binding, two flexible loops at the entrance of the binding pocket, known as the "gate" and "latch" loops, close over the ABA molecule. ebi.ac.uknih.govmdpi.com This closure creates a new surface on the receptor that is complementary to the active site of PP2C enzymes. mdpi.com The interaction is further stabilized when a tryptophan residue from the PP2C inserts into the receptor, effectively "locking" the gate in a closed position. ebi.ac.ukcsic.es

Several key residues within the receptor's binding pocket are crucial for this interaction. A conserved lysine (B10760008) residue, for instance, forms a charge interaction with the carboxyl group of ABA, a feature essential for its biological activity. nih.gov While many residues that contact ABA are highly conserved across the receptor family, subtle variations in the amino acid sequence account for the different affinities and specificities observed among PYL members. nih.govplos.org

The stereochemistry of the ABA molecule is critical for its biological activity. The naturally occurring, active form is (+)-abscisic acid, which possesses a (S)-configuration at the chiral center and a 2-cis, 4-trans geometry in its side chain. nih.govebi.ac.ukresearchgate.net The (S)-2-trans-abscisate isomer, also known as trans,trans-ABA, is generally considered to be biologically inactive. nih.govnih.gov

The structural basis for this inactivity lies in the specific requirements of the receptor's binding pocket. The 2-cis configuration is essential for the proper orientation of the molecule within the PYL receptor to induce the necessary conformational changes for PP2C binding. Light can cause the reversible isomerization of the active 2-cis, 4-trans form to the inactive 2-trans, 4-trans isomer. nih.gov

While the trans isomer is largely inactive, some studies have explored the nuances of its interactions. For example, research on an ABA-specific glucosyltransferase from adzuki bean showed that the recombinant enzyme could convert 2-trans-(+)-ABA, suggesting that metabolic pathways can, to some extent, recognize this isomer. ebi.ac.uk However, in the context of the core signaling pathway, its ability to bind to PYL receptors and trigger the downstream cascade is negligible compared to the cis form. This highlights the high degree of stereospecificity of the PYR/PYL/RCAR receptors, which have evolved to recognize the precise geometry of the active (+)-S-cis,trans-ABA molecule.

Structure-Function Relationships in ABA Receptor Binding

Downstream Signaling Cascade Components

Once ABA is perceived by its receptors, the signal is transduced through a well-defined cascade of protein interactions that ultimately leads to changes in gene expression and cellular physiology. This downstream pathway is centered on the interplay between protein phosphatases and kinases.

In the absence of stress and at low ABA concentrations, Group A Protein Phosphatase 2Cs (PP2Cs) are active and function as key negative regulators of the ABA signaling pathway. nih.govnih.govnih.gov These phosphatases, which include members like ABI1, ABI2, and HAB1, physically interact with and suppress the activity of SnRK2 kinases. nih.govpnas.org

The perception of ABA by the PYR/PYL/RCAR receptors directly counteracts this negative regulation. ebi.ac.uk The ABA-bound receptor undergoes a conformational change that allows it to bind to the active site of a PP2C. proteopedia.orgnih.gov This interaction inhibits the phosphatase activity of the PP2C, effectively acting as a competitive inhibitor that blocks the PP2C from accessing its normal substrates. ebi.ac.uknih.gov By inhibiting the inhibitor, the ABA signal is propagated forward. This has led to the view of PP2Cs as co-receptors for ABA, as their interaction with the receptor-ligand complex is a central part of the perception mechanism. mdpi.comnih.gov

With the PP2Cs inhibited by the ABA-receptor complex, the SNF1-Related Protein Kinase 2 (SnRK2) family of kinases are released from suppression. nih.govcsic.es In their free state, these kinases, which are positive regulators of ABA signaling, become activated through autophosphorylation. nih.govd-nb.info

The activated SnRK2s (such as SnRK2.2, SnRK2.3, and SnRK2.6/OST1 in Arabidopsis) are serine/threonine kinases that phosphorylate a variety of downstream targets. nih.govpnas.org These targets include ion channels in the plasma membrane, leading to rapid responses like stomatal closure, and transcription factors that regulate the expression of ABA-responsive genes. nih.govpnas.org The activation of SnRK2s is therefore the pivotal step that translates the perception of ABA into widespread physiological and genomic responses, allowing the plant to adapt to stress. mdpi.comresearchgate.netnih.gov

Protein Phosphatase 2C (PP2C) Regulation

Transcriptional Regulation and Gene Expression Modulation by Abscisic Acid

This compound, hereafter referred to as abscisic acid (ABA), orchestrates a significant reprogramming of gene expression, which is fundamental to its role in developmental processes and stress adaptation. nih.gov This regulation is primarily achieved at the level of transcription through a complex network of cis-acting regulatory elements and trans-acting transcription factors. nih.govcapes.gov.br

A cornerstone of ABA-mediated gene expression is the ABA-Responsive Element (ABRE), a conserved cis-element with the consensus sequence PyACGTG(G/T)C found in the promoter regions of many ABA-inducible genes. frontiersin.orgpnas.org However, a single ABRE is often insufficient to confer ABA responsiveness. nih.gov Functional ABA-responsive units, known as ABA-Responsive Complexes (ABRCs), typically require multiple ABREs or the combination of an ABRE with a coupling element (CE). frontiersin.orgnih.gov

The primary transcription factors that bind to ABREs are members of the basic leucine (B10760876) zipper (bZIP) protein family, specifically the AREB/ABF (ABA-Responsive Element Binding/ABRE Binding Factor) subfamily. researchgate.netoup.compeerj.com In Arabidopsis, key members include AREB1/ABF2, AREB2/ABF4, ABF3, and ABF1, which act as master regulators of ABA-dependent gene expression in response to osmotic stress. nih.govnih.govwiley.com The activation of these transcription factors is a critical post-transcriptional event. In the core ABA signaling pathway, the perception of ABA by PYR/PYL/RCAR receptors leads to the inhibition of Type 2C Protein Phosphatases (PP2Cs). nih.govmdpi.com This relieves the suppression of SNF1-related protein kinase 2s (SnRK2s), which then phosphorylate and activate AREB/ABF transcription factors. pnas.orgnih.govnih.govnih.gov This phosphorylation is often required at multiple sites for full activation of the transcription factor. pnas.org

Once activated, AREB/ABFs bind to the ABREs in the promoters of target genes, initiating their transcription. peerj.com These target genes encode a wide array of proteins that contribute to stress tolerance, including Late Embryogenesis Abundant (LEA) proteins, dehydrins, and various regulatory proteins like other transcription factors and protein kinases. researchgate.netnih.gov This transcriptional cascade allows the plant to mount a robust defense against environmental challenges such as drought and high salinity. capes.gov.brencyclopedia.pub

Element/FactorTypeFunction in ABA SignalingKey References
ABRE Cis-acting elementCore recognition site (PyACGTGG/TC) in promoters of ABA-responsive genes. frontiersin.org
CE3 Cis-acting coupling elementWorks with ABRE to form a functional ABA-responsive complex. nih.govnih.gov
AREB/ABF bZIP Transcription FactorBinds to ABREs to activate downstream gene expression. nih.govnih.govwiley.com
SnRK2s Protein KinasePositive regulators; phosphorylate and activate AREB/ABF factors. wiley.comnih.govmdpi.com
PP2Cs Protein PhosphataseNegative regulators; inactivated by ABA-receptor complex, releasing SnRK2s. nih.govmdpi.com
LEA Proteins Effector ProteinsProducts of ABA-responsive genes; protect cellular structures during stress. researchgate.netnih.gov

Cross-Talk between Abscisic Acid Signaling and Other Phytohormone Pathways

The physiological effects of ABA are not executed in isolation but are integrated into the broader plant hormonal network. ABA signaling pathways engage in extensive and complex cross-talk with other phytohormones, leading to synergistic or antagonistic outcomes that fine-tune plant growth, development, and stress responses. mdpi.comnih.gov

Auxins: The interaction between ABA and auxin is largely antagonistic and context-dependent, influencing processes like seed germination and root development. mdpi.comfrontiersin.org High levels of ABA, typically induced by stress, can inhibit auxin transport and signaling. mdpi.com Conversely, ABA can induce the expression of AUXIN RESPONSE FACTOR 2 (ARF2), and mutants in this gene show enhanced sensitivity to ABA during germination and root growth. mdpi.comfrontiersin.org In root development, there is a delicate balance: low concentrations of ABA can promote root growth by enhancing auxin signaling, whereas high concentrations are inhibitory. mdpi.comnih.gov At the molecular level, auxin can modulate the expression of key ABA signaling components. For example, auxin response factors ARF10 and ARF16 are known to regulate the expression of ABSCISIC ACID INSENSITIVE 3 (ABI3), a critical factor for seed dormancy, thereby linking the two pathways. frontiersin.orgmdpi.com

Gibberellins (B7789140): The relationship between ABA and gibberellins (GA) is a classic example of hormonal antagonism, most prominently controlling the balance between seed dormancy and germination. frontiersin.orgfrontiersin.org ABA is a positive regulator of dormancy induction and maintenance, while GA promotes germination. frontiersin.org This balance is controlled at the levels of both hormone metabolism and signaling. frontiersin.org For instance, the ABA-responsive transcription factor ABI4 can directly promote the expression of an ABA biosynthesis gene (NCED6) while simultaneously repressing a GA biosynthesis gene. frontiersin.org A central hub for the integration of ABA and GA signaling is the family of DELLA proteins, which are negative regulators of GA signaling. nih.govfrontiersin.org ABA can enhance the stability of DELLA proteins, thereby suppressing growth. nih.gov This antagonistic interaction ensures that germination and growth proceed only when environmental conditions are favorable, as signaled by a low ABA/GA ratio. frontiersin.orgfrontiersin.org

Interacting HormoneNature of InteractionKey Processes RegulatedMolecular MediatorsKey References
Auxin Primarily AntagonisticSeed germination, root development, stress response.ARF2, ARF10, ARF16, ABI3 mdpi.comfrontiersin.orgmdpi.com
Gibberellin (GA) AntagonisticSeed dormancy and germination, stem elongation, flowering.DELLA proteins, ABI4, ABI5 nih.govfrontiersin.orgfrontiersin.org

Jasmonates: The cross-talk between ABA and jasmonate (JA) signaling is multifaceted, with evidence for both synergistic and antagonistic interactions that modulate responses to biotic and abiotic stress. nih.govtandfonline.compnas.org In defense against certain pathogens, ABA can act antagonistically to JA signaling by suppressing the expression of JA-responsive defense genes. nih.govnih.gov Conversely, some stress responses show a synergistic relationship. Molecular evidence points to direct interactions between components of the two pathways. For instance, the ABA-responsive transcription factor ABF3 can physically interact with MYC2, a master regulator of JA signaling. tandfonline.com Furthermore, ABA receptors from the PYL family have been shown to be involved in JA-mediated metabolic reprogramming, indicating that the two pathways can converge at the level of hormone perception. pnas.orgtandfonline.com

Ethylene (B1197577): ABA and ethylene signaling pathways are intricately linked, often exhibiting mutual antagonism, particularly in processes like seed germination and root growth. nih.govfrontiersin.org Ethylene generally counteracts ABA's inhibitory effect on seed germination. scienceopen.com Ethylene-insensitive mutants, for example, show increased sensitivity to ABA, while ethylene overproducers are less sensitive. nih.govscienceopen.com This antagonism can occur at the metabolic level, where ABA can suppress ethylene biosynthesis, and ethylene can inhibit ABA synthesis. mdpi.comfrontiersin.org However, synergistic actions have also been reported. mdpi.com In some contexts, a functional ethylene signaling pathway is required for a normal ABA response in roots. nih.gov This complex interplay allows the plant to integrate diverse internal and external cues to precisely control developmental transitions and stress responses. nih.govnih.gov

Physiological and Developmental Research Roles of S 2 Trans Abscisate

Contribution to Abscisic Acid Homeostasis and Pool Regulation

The concentration of abscisic acid in plant tissues is tightly controlled by a balance between its biosynthesis, catabolism, and transport, a state known as homeostasis. annualreviews.orgnih.gov (S)-2-trans-abscisate plays a significant role in this regulatory network, primarily through its rapid conversion into an inactive, storable form.

One of the key mechanisms for inactivating ABA is through conjugation with glucose, forming abscisic acid-glucose ester (ABA-GE). frontiersin.orgmedchemexpress.com This process is catalyzed by enzymes called UDP-glucosyltransferases (UGTs). wiley.com Research has shown that this compound is a highly preferred substrate for these enzymes. In studies with tomato shoots and recombinant glucosyltransferase from adzuki beans, this compound was converted to its glucose ester at a much higher rate than the naturally active (+)-S-cis-ABA. oup.comnih.gov Specifically, in tomato shoots, the conversion of trans-ABA to its glucose ester was ten times faster than that of cis-ABA. oup.com

This preferential and rapid glucosylation suggests that the formation of this compound, often through non-enzymatic photoisomerization from the cis form, is quickly followed by its removal from the active hormone pool. oup.comannualreviews.org By efficiently channeling the trans-isomer into the inactive ABA-GE pool, plants can effectively manage the levels of active ABA, preventing inappropriate physiological responses. The ABA-GE conjugate can be stored in the vacuole and, if needed, can be hydrolyzed back to active ABA, contributing to the dynamic regulation of the hormone's availability. frontiersin.orgmedchemexpress.com

Table 1: Comparative Substrate Preference of Glucosyltransferase (GTase) for ABA Isomers.
CompoundRelative Conversion Rate to Glucose EsterSource Organism for StudyReference
This compoundHigh (10-fold faster than (±)-ABA)Tomato (Lycopersicon esculentum) oup.com
(S)-2-cis-Abscisic Acid (Natural ABA)LowTomato (Lycopersicon esculentum) oup.com
This compoundHigher than (+)-S-ABAAdzuki Bean (Vigna angularis) nih.gov

Role as an Intermediate or By-product in Abscisic Acid Metabolism

The metabolic pathway of abscisic acid involves both biosynthesis and catabolism to ensure its levels are appropriate for developmental stages and environmental conditions. The primary catabolic pathway for the active (+)-S-ABA involves oxidation to form phaseic acid (PA) and dihydrophaseic acid (DPA). nih.gov

This compound is not considered a direct intermediate in this main oxidative catabolic pathway. annualreviews.org Research indicates that there is no enzymatic mechanism for isomerizing the 2-trans double bond back to the active 2-cis configuration in the later stages of the biosynthetic pathway. oup.comannualreviews.org Instead of being converted to PA or DPA, this compound is primarily shunted towards conjugation, forming trans-ABA-GE. oup.comnih.gov

Therefore, this compound is largely regarded as a by-product of ABA metabolism. Its formation can occur through the light-catalyzed isomerization of the biologically active cis-ABA. oup.comannualreviews.org Once formed, its metabolic fate is distinct from that of cis-ABA, highlighting its role as a molecule destined for rapid inactivation rather than as a functional intermediate in the primary signaling or catabolic pathways.

Implications of this compound Accumulation in Mutant Phenotypes

The study of ABA-deficient mutants has been instrumental in elucidating the biosynthetic pathway and the roles of various related compounds. Certain wilty tomato mutants, namely flacca and sitiens, exhibit a significant reduction in their ability to produce ABA, particularly in response to water stress. researchgate.net

Instead of accumulating ABA, these mutants accumulate a related compound, 2-trans-ABA alcohol. annualreviews.orgresearchgate.net This accumulation points to a specific lesion in the ABA biosynthetic pathway. The final step in ABA biosynthesis is the oxidation of abscisic aldehyde to abscisic acid, a reaction catalyzed by an aldehyde oxidase. annualreviews.org The buildup of 2-trans-ABA alcohol in these mutants suggests a defect in this final oxidation step, leading to the accumulation of a precursor. The presence of the trans-isomer of the alcohol further implies that the isomerization from trans to cis configuration likely occurs before this final oxidation step in the normal pathway.

The phenotype of these mutants—wilting due to the inability to close stomata—is a direct consequence of their failure to produce sufficient levels of active cis-ABA. researchgate.net The accumulation of 2-trans-ABA alcohol is therefore a marker of a dysfunctional ABA biosynthetic pathway, underscoring the importance of the final enzymatic step for producing the active hormone. annualreviews.orgresearchgate.net

Table 2: Compound Accumulation in Wild-Type vs. ABA-Deficient Tomato Mutants under Water Stress.
Plant GenotypePrimary Accumulated CompoundEndogenous ABA LevelPhenotypeReference
Wild-Type (Tomato)(+)-S-cis-Abscisic AcidIncreases significantlyTurgid, normal stomatal control researchgate.net
flacca (mutant)2-trans-ABA alcoholHighly reducedWilty researchgate.net
sitiens (mutant)2-trans-ABA alcoholHighly reducedWilty researchgate.net

Advanced Methodologies for S 2 Trans Abscisate Research

Extraction and Sample Preparation Techniques for Isomeric Analysis

The accurate analysis of (S)-2-trans-abscisic acid and its isomers necessitates meticulous extraction and sample preparation protocols to ensure the preservation of their native forms and to remove interfering substances. The choice of method is critical, as photoisomerization can readily convert the naturally occurring cis-isomer to the trans-isomer. annualreviews.org

A common approach involves the rapid harvesting of plant tissues, often by flash-freezing in liquid nitrogen, to halt metabolic processes and prevent isomerization. researchgate.net Subsequent lyophilization (freeze-drying) is frequently employed to remove water, and the dried tissue can be powdered to increase the surface area for extraction. researchgate.net

Extraction is typically performed using organic solvents. A widely used solvent system is a mixture of acetone, water, and acetic acid (e.g., 80:19:1, v/v/v). researchgate.netresearchgate.net The acetic acid helps to keep the acidic phytohormones in their protonated form, facilitating their extraction into the organic phase. Methanol-based solvent systems are also utilized. scispace.com To ensure quantitative analysis, deuterated internal standards, such as [²H₆]-(+)-2-cis-4-trans-abscisic acid, are often added at the beginning of the extraction process. researchgate.netscience.gov

Following extraction, purification is essential to remove pigments, lipids, and other compounds that could interfere with subsequent analysis. Solid-phase extraction (SPE) is a popular and effective technique for this purpose. researchgate.net Cartridges containing materials like Oasis HLB are used to retain abscisic acid and its metabolites while allowing interfering substances to be washed away. researchgate.net The retained compounds can then be eluted with an appropriate solvent. For more complex samples, further purification steps, such as high-performance liquid chromatography (HPLC), may be necessary. nih.gov

For the analysis of (S)-2-trans-abscisic acid specifically, it is crucial to employ methods that prevent its formation from the cis-isomer during sample workup. This can be demonstrated by adding a labeled standard of racemic [2-¹⁴C] ABA and unlabeled (±)-2-trans-ABA to the sample before extraction. annualreviews.org Any isomerization that occurs during the procedure will result in a labeled 2-trans-isomer, allowing for the quantification of the artifactual contribution. annualreviews.org

Analytical Separation and Quantification of (S)-2-trans-Abscisate

The separation and quantification of this compound from its isomers and other plant metabolites require highly selective and sensitive analytical techniques. The structural similarity between the cis and trans isomers presents a significant analytical challenge.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the analysis of abscisic acid and its isomers due to its high sensitivity and selectivity. researchgate.netnih.govwellcomeopenresearch.org This technique couples the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample extract is injected into an LC system equipped with a reversed-phase column, such as a C18 column. nih.govoup.com A gradient elution program, often using a mobile phase of methanol (B129727) or acetonitrile (B52724) in water with an acidic modifier like acetic or formic acid, is employed to separate the different forms of abscisic acid. nih.govoup.com

The eluent from the LC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which ionizes the molecules. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) is then used for detection. In this process, a specific precursor ion corresponding to the mass-to-charge ratio (m/z) of the analyte of interest is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. technologynetworks.com This multiple reaction monitoring (MRM) approach provides a high degree of specificity, as it relies on both the precursor ion mass and the masses of its characteristic fragments. technologynetworks.com For abscisic acid, optimal transitions can be obtained at m/z 152.000. nih.gov The use of deuterium-labeled internal standards is crucial for accurate quantification, as it corrects for any sample loss during preparation and for matrix effects in the MS analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of abscisic acid isomers. scispace.comnih.gov However, due to the low volatility and polar nature of abscisic acid, a derivatization step is required prior to GC analysis. jfda-online.com Derivatization converts the analyte into a more volatile and thermally stable compound, improving its chromatographic behavior.

A common derivatization method is methylation, often using diazomethane (B1218177) or (trimethylsilyl)diazomethane to convert the carboxylic acid group to a methyl ester. nih.govnih.gov This increases the volatility of the molecule, making it suitable for GC analysis. Another common technique is silylation, where active hydrogens on the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. scispace.com Reagents such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) are used for this purpose. nih.gov

Once derivatized, the sample is injected into the GC, where the different isomers are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which shows the abundance of different fragment ions, serves as a chemical fingerprint for identification. mdpi.com Co-chromatography with an authentic standard can be used to confirm the identity of the peaks. scispace.com While highly effective, GC-MS with derivatization can be more time-consuming than LC-MS/MS and requires careful control of the derivatization reaction. jfda-online.com

Spectrometric and Electrochemical Detection Methods

While chromatographic methods coupled with mass spectrometry are the most common and powerful tools for this compound analysis, other detection methods have also been explored.

Spectrometric methods , such as UV detection following HPLC separation, can be used for quantification. nih.gov Abscisic acid has a characteristic UV absorbance spectrum, which can be monitored to determine its concentration in the eluent from an HPLC column. oup.com However, this method is less selective than mass spectrometry and can be prone to interference from other co-eluting compounds that absorb at the same wavelength. nih.gov

Electrochemical methods offer a sensitive and potentially field-deployable approach for the detection of plant signaling molecules, including abscisic acid. nih.gov These methods are based on the electrochemical properties of the analyte. For example, amperometric immunosensors have been developed for abscisic acid, where an antibody specific to the hormone is immobilized on an electrode. dntb.gov.ua The binding of abscisic acid to the antibody can be detected as a change in the electrical current. While promising for in-situ and real-time measurements, the development of electrochemical sensors with high selectivity for specific isomers like this compound remains a challenge. nih.gov

Isotopic Labeling Approaches for Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system, providing insights into metabolic fluxes and pathway dynamics. frontiersin.orgcreative-proteomics.com In the context of this compound research, isotopic labeling can be used to study its biosynthesis, catabolism, and interconversion with other isomers.

The general principle involves feeding cells or tissues with a substrate that has been enriched with a stable isotope, such as ¹³C, ¹⁵N, or ²H (deuterium). creative-proteomics.comnih.gov As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites. frontiersin.org By analyzing the isotopic enrichment patterns of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the flow of atoms through metabolic pathways. frontiersin.orgcreative-proteomics.com

For example, to study the metabolism of this compound, one could supply deuterium-labeled ABA enantiomers to plant tissues. oup.com By tracking the appearance of the deuterium (B1214612) label in various metabolites over time, it is possible to distinguish between the applied compound and its endogenous counterparts and to determine the rates of conversion to other forms, such as dihydrophaseic acid or 7'-hydroxy abscisic acid. oup.com

Metabolic flux analysis (MFA) is a more quantitative application of isotopic labeling. nih.govnih.gov It involves developing a computational model of the metabolic network and then using the isotopic labeling data to estimate the rates (fluxes) of the reactions within that network. nih.govmpg.de This approach can reveal how metabolic pathways are regulated in response to different stimuli or genetic modifications. While highly informative, MFA is a complex and data-intensive technique that requires specialized expertise in both experimental design and computational modeling. mpg.de

Biotechnological Tools for Studying this compound Synthesis and Function

Biotechnological tools have become indispensable for elucidating the synthesis and function of phytohormones like this compound. These tools allow for the manipulation of gene expression and the creation of engineered biological systems to study specific aspects of hormone biology.

One key approach is the use of mutants. For example, the aba2 mutant of Nicotiana plumbaginifolia, which is deficient in ABA biosynthesis, was isolated using transposon tagging. science.gov Such mutants exhibit phenotypes like precocious seed germination and wilting, providing direct evidence for the role of ABA in these processes. science.gov Similarly, fruit-specific suppression of genes like NCED1, which encodes a key enzyme in ABA biosynthesis, has been shown to alter fruit ripening and other developmental processes. uniprot.org

Recombinant enzymes are another valuable tool. The synthesis of labeled compounds like ABA glucosyl ester can be achieved using recombinant UGT71B6 enzyme. oup.com This allows for the production of specific metabolites for use in transport assays and other functional studies.

Furthermore, synthetic biology approaches are being developed to engineer microbial communities for various biotechnological applications. nih.gov While not yet widely applied to this compound research, these tools hold promise for creating novel systems to study hormone synthesis and signaling. For instance, heterologous pathways for the production of ABA or its precursors could be engineered into microorganisms, providing a platform for studying the enzymes involved and for producing these compounds for further research. nih.gov

Mutagenesis and Genetic Engineering for Pathway Elucidation

The identification and characterization of mutants deficient in ABA biosynthesis have been fundamental to our understanding of the pathway. nih.govmdpi.com These mutants, often identified by phenotypes such as precocious seed germination and a tendency to wilt, have enabled the cloning of genes encoding key biosynthetic enzymes. nih.govoup.com

Genetic engineering has become an indispensable tool for manipulating ABA levels in plants. oup.com This approach allows for a detailed investigation into the physiological consequences of altered ABA concentrations. A primary target for genetic manipulation has been the gene encoding 9-cis-epoxycarotenoid dioxygenase (NCED), which catalyzes a rate-limiting step in ABA synthesis. oup.comoup.com

Key Genetic Engineering Strategies:

Overexpression: Increasing the expression of genes like NCED in transgenic plants has been shown to elevate endogenous ABA levels. nih.gov This can lead to enhanced drought tolerance. For instance, overexpression of AtNCED3 in Arabidopsis resulted in increased ABA, activation of ABA-inducible genes, and reduced water loss. nih.gov

Antisense Suppression/Knockout: Conversely, reducing or eliminating the function of ABA biosynthetic genes through techniques like antisense technology or CRISPR/Cas9-mediated mutagenesis provides insights into the consequences of ABA deficiency. nih.govoup.complos.org For example, AtNCED3 knockout lines in Arabidopsis exhibited a drought-intolerant phenotype. nih.gov

Pathway Reconstruction: The ABA biosynthetic pathway has been engineered in non-plant systems like Escherichia coli and the yeast Yarrowia lipolytica. scholaris.canih.gov This involves expressing multiple plant genes to reconstruct the pathway, which aids in identifying and characterizing uncharacterized genes and enzymes. scholaris.ca For example, expressing five genes from the fungus Botrytis cinerea related to ABA biosynthesis in Yarrowia lipolytica resulted in the production of ABA. nih.gov

The use of ABA-deficient and ABA-insensitive mutants has been instrumental in dissecting the complex signaling network. Mutants like abi1 and abi2, which are insensitive to ABA, have revealed the roles of specific protein phosphatases as negative regulators of ABA signaling. nih.govpnas.org Furthermore, the creation of triple mutants, such as snrk2.2/2.3/2.6, has generated plant lines that are almost completely insensitive to ABA, providing powerful tools to study the broad physiological roles of ABA signaling. pnas.org

Table 1: Examples of Mutants Used in ABA Research

Mutant Species Affected Gene/Enzyme Phenotype Reference(s)
aba1 Arabidopsis thaliana Zeaxanthin (B1683548) epoxidase (ZEP) ABA deficiency, wilting pnas.org
aba2 Arabidopsis thaliana Xanthoxin (B146791) dehydrogenase ABA deficiency pnas.org
aba3 Arabidopsis thaliana Molybdenum cofactor sulfurylase ABA deficiency oup.com
vp14 Zea mays (Maize) 9-cis-epoxycarotenoid dioxygenase (NCED) ABA deficiency, viviparous seeds pnas.org
abi1-1 Arabidopsis thaliana Protein Phosphatase 2C ABA insensitivity pnas.org
snrk2.2/2.3/2.6 Arabidopsis thaliana SNF1-related protein kinases Near-complete ABA insensitivity pnas.org
osera1 Oryza sativa (Rice) Farnesyltransferase Enhanced ABA sensitivity and drought response plos.org

Recombinant Enzyme Expression and Characterization

The expression of ABA metabolic enzymes in heterologous systems is a cornerstone for their detailed biochemical characterization. This approach allows for the production of large quantities of purified enzymes, free from other plant proteins, enabling in-depth studies of their function, kinetics, and substrate specificity.

Common Expression Systems:

Escherichia coli : This bacterium is widely used for expressing various enzymes of the ABA pathway. For example, an ABA-inducible glucosyltransferase from adzuki bean was expressed in E. coli to characterize its activity. nih.gov Similarly, rice β-glucosidases capable of hydrolyzing ABA-glucose ester have been produced in E. coli. mdpi.com

Insect Cells (Baculovirus System) : This system is particularly useful for expressing complex eukaryotic proteins like cytochrome P450s, which are often involved in ABA metabolism. For instance, all four Arabidopsis CYP707A cDNAs, which encode (+)-abscisic acid 8'-hydroxylase, were successfully expressed in insect cells to demonstrate their role as key enzymes in ABA catabolism. researchgate.net

Yeast (Saccharomyces cerevisiae and Yarrowia lipolytica) : Yeast systems have been engineered to produce ABA. nih.govbiorxiv.org For instance, the ABA biosynthesis pathway from Botrytis cinerea was integrated into S. boulardii to enable ABA production. biorxiv.org

Characterization of Recombinant Enzymes:

Once expressed and purified, these recombinant enzymes are subjected to a battery of biochemical assays to determine their properties.

Enzyme Kinetics : Kinetic parameters such as the Michaelis constant (Km) and catalytic rate (kcat) are determined to understand the enzyme's affinity for its substrate and its catalytic efficiency. For example, the recombinant CYP707A3 enzyme from Arabidopsis showed a Km of 1.3 µM for (+)-ABA. researchgate.net

Substrate Specificity : Assays are performed with various potential substrates to determine the enzyme's specificity. The recombinant adzuki bean glucosyltransferase, for instance, showed a higher activity with 2-trans-(+)-ABA compared to (+)-S-ABA and (−)-R-ABA. nih.gov

Product Identification : Techniques like gas chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) are used to identify the products of the enzymatic reaction, confirming the enzyme's function. nih.govresearchgate.net The product of the recombinant adzuki bean glucosyltransferase reaction with ABA was confirmed to be ABA-glucose ester by GC/MS. nih.gov

Structural and Biophysical Analysis : Techniques like spectrophotometric titration can be used to study substrate binding. The solubilized CYP707A3 protein was shown to bind (+)-ABA with a binding constant (Ks) of 3.5 µM but did not bind the inactive enantiomer, (-)-ABA. researchgate.net

Table 2: Characterization of Recombinant Enzymes in ABA Metabolism

Enzyme Source Organism Expression System Key Findings Reference(s)
CYP707A3 ((+)-ABA 8'-Hydroxylase) Arabidopsis thaliana Insect cells Efficiently metabolizes (+)-ABA to phaseic acid. Km = 1.3 µM for (+)-ABA. Binds (+)-ABA but not (-)-ABA. researchgate.net
ABA-glucosyltransferase (AOG) Vigna angularis (Adzuki bean) E. coli Converts ABA to ABA-glucose ester. Higher activity with 2-trans-(+)-ABA. nih.gov
VP14 (NCED) Zea mays Not specified in abstract Catalyzes the oxidative cleavage of 9-cis-epoxycarotenoids to form xanthoxin. oup.com
Os4BGlu12 / Os4BGlu13 (β-glucosidase) Oryza sativa E. coli Hydrolyzes ABA-glucose ester, releasing free ABA. mdpi.com

Future Research Directions and Unanswered Questions for S 2 Trans Abscisate

Elucidating Specific Physiological Roles of (S)-2-trans-Abscisate beyond ABA Catabolism

The primary role assigned to this compound is as a substrate in the catabolic pathway of ABA, leading to its conjugation and removal. However, whether it possesses intrinsic biological activities is a significant unanswered question. The physiological functions of many glycosylated forms of ABA and their precursors, including this compound, have not yet been fully elucidated. ebi.ac.uknih.gov It is often considered inactive because enzymatic isomerization of its 2-trans double bond to the active cis form has not been observed in the later stages of ABA biosynthesis. annualreviews.org Studies on cress seed germination have shown that while ABA precursors are potent inhibitors, catabolites have minimal effect, suggesting this compound may not share the canonical inhibitory functions of (S)-cis-ABA in this context. cdnsciencepub.com

Future research must move beyond the assumption of inactivity and explore potential unique signaling or regulatory roles. Key research questions include:

Does this compound interact with novel, undiscovered receptors or binding proteins distinct from the PYR/PYL/RCAR family?

Could it act as a modulator of other hormonal pathways, perhaps in a tissue-specific or stress-dependent manner?

Does it play a role in long-distance signaling or in maintaining hormonal homeostasis through mechanisms other than simple degradation?

Investigating these possibilities will be crucial to determine if this compound is merely a metabolic byproduct or a subtle but important player in the complex network of plant signaling.

High-Throughput Omics Approaches to Map its Role in Stress Responses

Modern omics technologies—including transcriptomics, proteomics, and metabolomics—provide powerful, unbiased methods for exploring complex biological systems. scirp.orgnih.gov Applying these approaches to this compound is a promising avenue for discovering its function, particularly in the context of stress responses. By exposing plants to exogenous this compound and analyzing the global changes in gene expression, protein levels, and metabolite profiles, researchers can generate hypotheses about its downstream effects and signaling pathways. oup.com

A comparative omics analysis could be designed to distinguish the effects of this compound from those of (S)-cis-ABA. nih.gov Such studies would reveal whether the trans-isomer triggers a unique molecular signature or simply represents a null treatment. For instance, a multi-omics study on ABA-deficient tomato plants successfully identified unique molecular markers for different stress combinations, an approach that could be adapted to study this specific isomer. oup.comoup.com

Key future experiments include:

Comparative Transcriptomics: Analyzing gene expression in plants treated with this compound versus (S)-cis-ABA and control conditions to identify uniquely regulated genes.

Metabolomics Profiling: Determining how the application of this compound alters the plant metabolome, which could point to effects on specific metabolic pathways.

Phosphoproteomics: Investigating if this compound induces specific protein phosphorylation events, which would be a strong indicator of a unique signaling cascade.

Omics ApproachExperimental GoalPotential Outcome
Transcriptomics (RNA-Seq) Identify genes whose expression is specifically altered by this compound.Discovery of novel transcription factors and downstream response genes unique to a trans-ABA signaling pathway.
Proteomics Quantify changes in the proteome following treatment.Identification of proteins involved in a potential this compound response, including enzymes or signaling components.
Metabolomics Map changes in small molecule profiles.Revealing impacts on primary or secondary metabolism, potentially uncovering roles in osmoprotection or antioxidant pathways.
Integrated Multi-Omics Combine data from all omics levels to build a comprehensive network model. premierscience.comElucidation of a complete signaling and metabolic pathway regulated by this compound during stress.

Development of this compound Specific Probes and Modulators

A major limitation in studying this compound is the lack of molecular tools designed specifically for it. While chemical modulators that target the canonical ABA signaling pathway exist—such as the agonist quinabactin (B1678640) and various antagonists that interact with PYR/PYL/RCAR receptors—these are not suitable for investigating a potentially independent pathway for the trans-isomer. nih.govmdpi.com

Progress in this area requires the rational design and synthesis of two classes of chemical tools:

This compound-Specific Probes: These would be molecules, likely with fluorescent tags, that can bind with high affinity and specificity to this compound. Such probes would be invaluable for visualizing its real-time distribution and concentration within plant tissues and subcellular compartments, helping to answer questions about its transport and sites of accumulation.

This compound-Specific Modulators: These would include agonists that mimic its effects and antagonists that block them. Developing these molecules is challenging, as it first requires the identification of a receptor or binding partner. Alternatively, specific inhibitors could be developed to target enzymes known to metabolize this compound, such as the adzuki bean-type glucosyltransferase. nih.gov Blocking this enzyme would allow researchers to study the effects of elevated endogenous levels of the compound.

The creation of these tools would represent a significant technological leap, enabling more precise functional studies.

Comparative Studies of this compound Metabolism and Function Across Diverse Plant Species

ABA metabolism and signaling pathways are known to vary significantly across different plant species, often correlating with their ecological adaptations to stress. frontiersin.org Therefore, it is unlikely that the metabolism and function of this compound are universally conserved. Future research must include a broad comparative approach to understand its evolutionary trajectory and diverse roles.

A study on four different Vitis (grapevine) species with varying drought tolerance demonstrated that the concentrations of ABA and its related metabolites, including ABA-GE, differed significantly between species, organs (leaves versus roots), and the duration of water deficit. This finding strongly supports the hypothesis that ABA metabolism, including the pathways involving its isomers, is fine-tuned to the specific physiology of the plant.

Future comparative studies should aim to:

Analyze the levels of this compound and its derivatives in a wide range of plant species (e.g., monocots, dicots, gymnosperms, and lower plants) under various stress conditions.

Compare the activity and substrate specificity of enzymes like glucosyltransferases from different species to see if the preference for the trans-isomer is widespread or a specialized trait.

Investigate whether the physiological response, if any, to exogenous this compound differs between stress-tolerant and stress-sensitive species.

Such studies will provide a comprehensive, ecosystem-level understanding of the role this compound plays in plant life.

Q & A

Q. How should researchers design experiments to elucidate the structural basis of enzyme specificity for this compound over other isomers?

  • Methodological Answer : Employ site-directed mutagenesis of abscisate β-glucosyltransferase (EC 2.4.1.263) to identify residues critical for isomer recognition. Use X-ray crystallography to resolve enzyme-ligand complexes. Compare kinetic parameters (KmK_m, VmaxV_{max}) for this compound vs. (R)-2-cis isomers under standardized conditions .

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in gene expression studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. Incorporate mixed-effects models to account for biological replicates and technical variability. Validate with qPCR data normalized to housekeeping genes .

Q. How can conflicting data on the bioactivity of this compound across plant species be reconciled in meta-analyses?

  • Methodological Answer : Conduct systematic reviews with inclusion criteria for species, growth conditions, and assay methods. Use meta-regression to identify moderators (e.g., tissue type, hormone synergism). Assess heterogeneity via I2I^2 statistics and publish bias via funnel plots. Cross-validate findings with in planta silencing or overexpression models .

Q. What experimental controls are critical when studying the role of this compound in stress signaling pathways?

  • Methodological Answer : Include abiotic/biotic stress controls (e.g., drought, pathogen exposure) and genetic controls (e.g., ABA-deficient mutants). Monitor confounding variables like circadian rhythms using time-course experiments. Validate transcriptional responses via RNA-seq and CRISPR/Cas9-edited lines .

Data Analysis & Validation

Q. How can experimental protocols for this compound studies be standardized to enhance reproducibility?

  • Methodological Answer : Adopt community guidelines for plant hormone analysis (e.g., MISPE standards). Publish detailed protocols in open-access repositories like protocols.io . Share raw chromatograms and kinetic datasets via platforms like Zenodo to enable independent validation .

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(S)-2-trans-abscisate

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